Sumatriptan hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H22ClN3O2S |
|---|---|
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C14H21N3O2S.ClH/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1H |
InChI Key |
JUVOYQBBBAMFPX-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.Cl |
Origin of Product |
United States |
**synthetic Methodologies and Process Chemistry of Sumatriptan Hydrochloride**
Historical Overview of Sumatriptan (B127528) Hydrochloride Synthesis Pathways
Since its introduction by Glaxo (now GlaxoSmithKline) in the 1990s, the primary synthetic pathway for Sumatriptan has been rooted in the Fischer indole (B1671886) synthesis. youtube.comcam.ac.uk This classical method involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form the indole ring. youtube.com The initial and most widely documented syntheses of Sumatriptan start with precursors where the N-methylmethanesulfonamide side chain is already attached to the phenyl ring. beilstein-journals.org The key intermediate, 4-hydrazino-N-methylbenzenemethanesulfonamide, is typically prepared from the corresponding aniline (B41778) derivative via diazotization followed by reduction. google.com Historically, reducing agents like stannous chloride were used, but environmental concerns over toxic tin waste have led to the adoption of cleaner reagents such as sodium dithionite (B78146). google.comgoogle.com The fundamental approach, however, has remained consistent: the strategic formation of the indole nucleus via a phenylhydrazone intermediate.
Retrosynthetic Analysis Approaches for Sumatriptan Hydrochloride
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule like Sumatriptan. The most logical and widely adopted disconnection strategy focuses on the indole ring itself, as it represents the central and most complex structural feature. youtube.comajpamc.com
The primary retrosynthetic disconnection for Sumatriptan (Target Molecule, TM) breaks the bonds formed during the Fischer indole synthesis. youtube.comyoutube.com This involves cleaving one C-N bond and one C-C bond of the pyrrole (B145914) part of the indole ring.
This disconnection leads to two key synthons:
An arylhydrazine synthon, specifically a 4-(N-methylsulfamoylmethyl)phenylhydrazine cation.
A four-carbon aldehyde synthon with a terminal dimethylamino group.
The corresponding chemical reagents (synthetic equivalents) for these synthons are:
4-Hydrazino-N-methylbenzenemethanesulfonamide (often as its hydrochloride salt). ajpamc.com
4-(Dimethylamino)butanal or, more commonly, a protected aldehyde equivalent such as 4-(dimethylamino)butanal diethyl acetal (B89532) . youtube.com The acetal is more stable and less prone to self-condensation or oxidation, making it easier to handle on a large scale. youtube.com
An alternative disconnection can be made at the C3 position of the pre-formed indole ring, suggesting a Friedel-Crafts-type acylation to introduce the side chain. beilstein-journals.org This leads to an N-methyl-1H-indole-5-methanesulfonamide intermediate.
Fischer Indole Synthesis Variations in this compound Production
The Fischer indole synthesis is the cornerstone of Sumatriptan production. The general process involves reacting 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride with an aldehyde equivalent, such as 4-chlorobutyraldehyde diethyl acetal or 4-(dimethylamino)butanal, in an acidic medium. google.comiraj.in The reaction proceeds through the formation of a hydrazone, which then undergoes a thermally-driven iraj.iniraj.in-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. youtube.comgoogle.com The Grandberg variation of this synthesis is one of the methods explored for large-scale production. iraj.in
A significant challenge in the Fischer indole synthesis is the often low yield, which can be around 15% due to the instability of the indole product under the harsh acidic conditions required for cyclization. google.com To overcome this, several optimization strategies have been developed:
N-Protection of the Sulfonamide: A key improvement involves the temporary protection of the sulfonamide nitrogen with an ethoxycarbonyl group. clockss.org This prevents potential side reactions involving the sulfonamide moiety. The protected hydrazine (B178648) is reacted with the aldehyde partner, and the resulting protected Sumatriptan is isolated in significantly higher yields (around 50%) before being deprotected under basic conditions to furnish the final product. clockss.org
Alternative Reducing Agents: Replacing stannous chloride with sodium dithionite for the preparation of the hydrazine intermediate from its diazonium salt precursor offers a greener and more environmentally friendly process by avoiding heavy metal waste. google.comgoogle.com
Reaction Conditions: Careful control of the reaction medium, temperature, and acid catalyst is crucial. For instance, using a mixture of water and methanol (B129727) with disodium (B8443419) hydrogen phosphate (B84403) as a mild acidic buffer can facilitate the reaction at elevated temperatures (e.g., 75°C) while minimizing degradation. iraj.in
| By-product Type | Description | Control Strategy |
| Dimeric Impurities | Formation of species like 1,1-bis-(indol-2-yl)-4-dimethylaminobutane. clockss.org | N-protection of the sulfonamide group helps suppress this side reaction. clockss.org |
| Carbazole Formation | A common by-product in Fischer indole syntheses under strongly acidic conditions. iraj.in | Optimization of acid concentration and temperature can minimize its formation. iraj.in |
| Cyclized Impurity | A specific piperidine-derivative impurity formed via intramolecular cyclization has been identified during process development. iraj.in | Strict control over reaction parameters and purification methods are necessary for its removal. iraj.in |
| Indole N-Methylation | Methylation of the indole nitrogen can occur as a side reaction. iraj.in | Using protecting groups or carefully selecting reagents and conditions can prevent this. |
The N-protection of the sulfonamide has proven particularly effective, as it not only improves yield but also prevents unwanted substitution on the benzylic carbon of the indole nucleus, leading to a cleaner product profile. clockss.org
Alternative and Novel Synthetic Routes for this compound
While the Fischer indole synthesis remains dominant, research has explored alternative pathways to improve efficiency and circumvent the issues associated with acidic cyclization.
Japp-Klingemann Reaction: This method provides an alternative route to the key indole intermediate, bypassing the need to pre-form and isolate the arylhydrazine. cam.ac.ukajpamc.com The synthesis involves the reaction of the diazonium salt of 4-amino-N-methylbenzenemethanesulfonamide with a β-keto ester, such as ethyl 2-(3-dimethylaminopropyl)-3-oxobutanoate. ajpamc.com The resulting hydrazone undergoes cyclization and subsequent hydrolysis and decarboxylation to yield Sumatriptan. ajpamc.comresearchgate.net
Palladium-Catalyzed Intramolecular Cyclization: A modern approach utilizes a palladium-catalyzed intramolecular Heck reaction to construct the indole ring. google.com This method involves preparing a suitable N-acylated o-bromoaniline derivative, which is then coupled with an allylic alcohol. The resulting intermediate undergoes cyclization under alkaline conditions using a zero-valent palladium catalyst. This route completely avoids the harsh acidic conditions of the Fischer synthesis, leading to higher stability and potentially better yields. google.com
Post-Indole Formation Side-Chain Introduction: Another strategy involves forming a substituted indole first, followed by the introduction of the C3 side chain. For example, N-methyl-1H-indole-5-methanesulfonamide can be reacted with oxalyl chloride in a Friedel-Crafts acylation. beilstein-journals.orgajpamc.com The resulting acyl chloride is converted to an amide with dimethylamine (B145610), which is then reduced using a powerful reducing agent like lithium aluminium hydride (LAH) to afford Sumatriptan. beilstein-journals.orgajpamc.com
Multistep Synthetic Sequences
The traditional synthesis of Sumatriptan is a multistep process that hinges on the Fischer indole reaction. The sequence generally begins with a substituted aniline and proceeds through a hydrazine intermediate.
A common pathway starts with N-methyl-4-nitrobenzenemethanesulfonamide. This starting material undergoes catalytic reduction to form 4-amino-N-methylbenzenemethanesulfonamide. solubilityofthings.com This aniline derivative is then converted into the corresponding diazonium salt using sodium nitrite (B80452) and hydrochloric acid at low temperatures. solubilityofthings.com Subsequent reduction of the diazonium salt, often with sodium dithionite or tin(II) chloride, yields the key intermediate, 4-hydrazino-N-methylbenzenemethanesulfonamide hydrochloride. solubilityofthings.comscispace.com
This hydrazine hydrochloride is then reacted with a suitable four-carbon aldehyde equivalent. Common choices include 4-chlorobutyraldehyde derivatives or 4-(N,N-dimethylamino)butanal and its acetals. researchgate.netchegg.com The reaction between the hydrazine and the aldehyde forms a hydrazone intermediate, which is often not isolated. This hydrazone undergoes an acid-catalyzed intramolecular cyclization, known as the Fischer indole synthesis, to form the indole ring of Sumatriptan. beilstein-journals.org The final step involves purification and conversion to the hydrochloride salt. solubilityofthings.com
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
| 1 | N-Methyl-4-nitrobenzenemethanesulfonamide | H₂, Pd/C, HCl | 4-Amino-N-methylbenzenemethanesulfonamide | solubilityofthings.com |
| 2 | 4-Amino-N-methylbenzenemethanesulfonamide | NaNO₂, HCl | Diazonium Salt Intermediate | solubilityofthings.com |
| 3 | Diazonium Salt Intermediate | Sodium Dithionite or SnCl₂ | 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride | solubilityofthings.comscispace.com |
| 4 | 4-Hydrazino-N-methylbenzenemethanesulfonamide hydrochloride | 4-(N,N-dimethylamino)butanal dialkylacetal | Sumatriptan (via hydrazone intermediate) | researchgate.net |
| 5 | Sumatriptan Free Base | Hydrochloric Acid, Ethanol (B145695) | This compound | solubilityofthings.com |
An alternative approach utilizes the Japp-Klingemann reaction. beilstein-journals.orgnih.gov This method involves the coupling of a diazonium salt with a β-ketoester. This forms a hydrazone that can then undergo Fischer indolization. A key advantage of this route is that the resulting indole is substituted at the C2 position with an ester group, which prevents electrophilic side reactions and can lead to fewer by-products. beilstein-journals.orgnih.gov A subsequent hydrolysis and decarboxylation sequence is required to remove the ester and yield Sumatriptan. nih.gov
One-Pot Reaction Strategies
To improve process efficiency, reduce waste, and lower costs, one-pot syntheses for Sumatriptan have been developed. These strategies combine multiple reaction steps into a single reaction vessel without isolating intermediates. A common one-pot approach involves the formation of the hydrazone and the subsequent Fischer indole cyclization in the same pot. researchgate.netnih.gov
Enantioselective Synthesis Considerations for this compound Precursors
Sumatriptan is an achiral molecule, meaning it does not possess a chiral center and is not optically active. chegg.comnih.gov Its structure does not have a stereocenter, and therefore, it does not exist as enantiomers. As a result, the synthesis of Sumatriptan does not require enantioselective steps to control stereochemistry, which simplifies its chemical production compared to chiral drugs.
The precursors commonly used in the primary synthetic routes, such as 4-hydrazino-N-methylbenzenemethanesulfonamide and 4-(N,N-dimethylamino)butanal, are also achiral. Consequently, considerations for enantioselective synthesis are not a feature of Sumatriptan manufacturing. This stands in contrast to other drugs in the triptan class, such as Eletriptan, or other chiral therapeutic agents, where controlling the synthesis to produce a single enantiomer is a critical aspect of their development and production. researchgate.netnih.gov
Industrial Scale-Up Considerations in this compound Manufacturing
Scaling up the synthesis of this compound for industrial production presents several challenges that must be addressed to ensure a robust, efficient, and cost-effective process.
A primary concern in the widely used Fischer indole synthesis is the formation of impurities under the required acidic conditions. The indole product itself can be reactive, leading to the formation of by-products such as dimers and oligomers, which can significantly reduce the yield and complicate purification. beilstein-journals.org One major impurity has been identified as a dimeric species formed by the reaction of the indole product with a reaction intermediate. pharmgkb.org To mitigate this, strategies such as protecting the sulfonamide nitrogen have been employed, which can increase the yield of the desired indole and simplify purification by preventing side reactions. nih.govnih.gov
The choice of reagents is another critical factor. Early laboratory syntheses often used reagents like tin(II) chloride for the reduction of diazonium salts. However, the use of large quantities of tin on an industrial scale is problematic due to cost and the difficulty of recycling the metal. nih.gov Alternative reducing agents, such as sodium dithionite, are often preferred for large-scale production. solubilityofthings.com
Purification methods are also a key consideration for industrial scale-up. While laboratory-scale synthesis may rely on column chromatography for purification, this method is often too costly and inefficient for large-scale manufacturing. researchgate.net Therefore, developing a process where the final product can be purified by crystallization is highly desirable. This involves carefully controlling reaction conditions to minimize impurities and selecting appropriate solvents to precipitate a high-purity product, thereby avoiding the need for chromatography. researchgate.net
**advanced Structural Elucidation and Polymorphism of Sumatriptan Hydrochloride**
Spectroscopic Characterization Beyond Basic Identification
Advanced spectroscopic methods provide a detailed fingerprint of the Sumatriptan (B127528) molecule, confirming its identity and providing insights into its chemical environment and bonding.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. While specific high-resolution NMR data for Sumatriptan Hydrochloride is not extensively detailed in the reviewed literature, comprehensive studies on Sumatriptan Succinate (B1194679) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) offer valuable insights into the chemical shifts of the protons (¹H) and carbons (¹³C) of the Sumatriptan moiety. sphinxsai.com These assignments are crucial for identifying the compound and its impurities.
The proton NMR spectrum of Sumatriptan Succinate reveals characteristic signals corresponding to the different protons in the molecule. sphinxsai.comderpharmachemica.comniscpr.res.in The aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the ethylamine (B1201723) side chain, and the methyl protons of the dimethylamino and sulfonamide groups all appear at distinct chemical shifts. Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in the Sumatriptan molecule, further confirming its structure. sphinxsai.comderpharmachemica.comniscpr.res.in
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Sumatriptan Succinate in DMSO-d6 sphinxsai.com
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 7.17 (d) | 124.2 |
| H-4 | 7.52 (d) | 123.6 |
| H-6 | 7.07-7.10 (dd) | 120.1 |
| H-7 | 7.31-7.33 (d) | 111.6 |
| -CH₂- (ethyl) | 2.79-2.83 (t) | 23.6 |
| -CH₂-N (ethyl) | 2.51-2.55 (t) | 60.5 |
| -N(CH₃)₂ | 2.22 (s) | 45.6 |
| -CH₂-SO₂ | 4.36 (s) | 57.0 |
| -NH-CH₃ | 2.51-2.55 (q) | 29.4 |
| Indole NH | 10.84 (s) | - |
| C-3 | - | 113.2 |
| C-3a | - | 127.7 |
| C-5 | - | 121.2 |
| C-7a | - | 136.4 |
Note: This data is for Sumatriptan Succinate. The chemical shifts for this compound may vary slightly due to the different counter-ion.
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight Electrospray Ionization Mass Spectrometry (Q-TOF-ESI-MS/MS) are particularly powerful methods for the analysis of pharmaceutical compounds like Sumatriptan. researchgate.netnih.govnih.gov
In positive ion mode ESI, Sumatriptan typically forms a protonated molecular ion [M+H]⁺. For Sumatriptan (molar mass 295.40 g/mol ), this corresponds to an m/z of approximately 296.14. derpharmachemica.comnih.gov Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, providing structural information. A common fragmentation pathway involves the loss of the dimethylamine (B145610) group, resulting in a stable product ion at m/z 251.05. nih.gov High-resolution mass spectrometry, such as Q-TOF, allows for the determination of accurate mass, which can be used to confirm the elemental composition of the parent molecule and its fragments. nih.gov
Table 2: Key Mass Spectrometry Data for Sumatriptan nih.govnih.gov
| Technique | Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| LC-MS/MS | Positive ESI | 296.26 | 251.05 |
| LC/Q-TOF-ESI-MS/MS | Positive ESI | 296.14 | 251.085, 222.08, 159.09, 146.06 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" and offer information about the functional groups present and their bonding environment. While specific data for this compound is sparse, studies on Sumatriptan Succinate provide insight into the vibrational characteristics of the Sumatriptan molecule. google.comresearchgate.netresearchgate.net
The FT-IR spectrum of Sumatriptan Succinate displays characteristic absorption bands corresponding to N-H stretching of the indole ring and the sulfonamide group, C-H stretching of the aromatic and aliphatic portions, S=O stretching of the sulfonamide group, and C-N stretching vibrations. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information, especially regarding the indole ring and the C-S bond. google.com
Table 3: Selected Vibrational Bands for Sumatriptan Succinate google.comresearchgate.net
| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |
| N-H Stretch (indole) | ~3400 | Not prominent |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 |
| C-H Stretch (aliphatic) | ~2950-2800 | ~2950-2800 |
| S=O Asymmetric Stretch | ~1320 | ~1320 |
| S=O Symmetric Stretch | ~1150 | ~1150 |
| C-N Stretch | ~1220 | ~1220 |
Note: This data is for Sumatriptan Succinate. The vibrational frequencies for this compound may differ due to the influence of the hydrochloride counter-ion on the molecular vibrations.
X-ray Crystallography of this compound Crystalline Forms
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing information on bond lengths, bond angles, and conformation. However, there is a notable absence of publicly available single-crystal or powder X-ray diffraction data specifically for this compound in the reviewed scientific literature.
In contrast, extensive crystallographic studies have been performed on Sumatriptan Succinate. google.comhse.ru These studies have revealed the detailed crystal structure of different polymorphic forms and solvates of the succinate salt. For instance, single-crystal X-ray analysis of Sumatriptan Succinate has provided precise atomic coordinates and has elucidated the hydrogen bonding networks within the crystal lattice. hse.ru Powder X-ray diffraction (PXRD) has been instrumental in characterizing different crystalline forms of Sumatriptan Succinate by their unique diffraction patterns. ijpsr.comgoogle.comjddtonline.infogoogle.com Although this data does not directly describe the hydrochloride salt, it exemplifies the powerful utility of X-ray diffraction in the solid-state characterization of Sumatriptan.
Polymorphism and Solid-State Characteristics of this compound
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical science as different polymorphs can exhibit different physicochemical properties, including solubility, stability, and melting point.
While patents mention the existence of hydrochloride acid salts of Sumatriptan as soluble crystalline forms, detailed public research identifying and characterizing different crystalline forms of this compound is scarce. google.com
Conversely, the polymorphism of Sumatriptan Succinate has been more thoroughly investigated. Several crystalline forms, often designated as Form I, Form II, and Form III, have been identified and characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman spectroscopy. google.comgoogle.comgoogle.com Each form presents a unique PXRD pattern with characteristic peaks at specific 2θ angles. For example, Form I and Form II of Sumatriptan Succinate can be distinguished by their distinct diffraction patterns. google.com The thermal behavior of these polymorphs, as studied by DSC, also shows differences in their melting points and thermal transitions. google.com The existence of these well-characterized polymorphs for the succinate salt underscores the potential for polymorphism in other salt forms of Sumatriptan, including the hydrochloride, and highlights the importance of comprehensive solid-state characterization.
Table 4: Characteristic XRPD Peaks (2θ) for Polymorphic Forms of Sumatriptan Succinate google.com
| Polymorph | Characteristic 2θ Peaks |
| Form I | 9.3, 12.4, 12.8, 13.4, 15.6, 15.8, 16.3, 16.5, 18.2, 19.0, 20.0, 20.4, 20.7, 21.5, 22.2, 22.9, 26.1, 27.1, 28.7, 29.8 |
| Form II | 6.2, 7.7, 13.9, 15.1, 17.5, 17.9, 19.1, 19.4, 20.3, 20.8, 21.5, 22.4, 23.2, 23.9, 26.4, 31.8 |
Note: This data pertains to Sumatriptan Succinate. Specific polymorphic forms of this compound have not been detailed in the reviewed literature.
Methods for Polymorph Control and Transformation
Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a crucial consideration in drug development. Each polymorph can exhibit different physicochemical properties. Controlling the desired polymorphic form during manufacturing is essential for ensuring product consistency and performance. While much of the detailed public research focuses on the succinate salt of sumatriptan, the principles of polymorph control are broadly applicable to the hydrochloride salt.
Key methods for controlling and inducing the transformation of polymorphs include:
Solvent-Based Methods : The choice of solvent is a primary tool for controlling crystallization. Different solvents can stabilize different crystal lattices, leading to the formation of distinct polymorphs or solvates.
Cooling Crystallization : This involves dissolving the API in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. The cooling rate, saturation level, and solvent choice are critical parameters.
Antisolvent Precipitation : In this technique, a solution of the API is mixed with an "antisolvent" in which the API is insoluble. This rapid change in solubility causes precipitation, and the conditions of mixing can be tuned to favor a specific polymorph. international-pharma.com
Solvent-Mediated Transformation : This process involves converting a less stable form into a more stable one by suspending it in a solvent where both forms have some solubility. For instance, a process has been described for preparing pure crystalline sumatriptan succinate by heating its ethanol (B145695) solvate in a different solvent, such as methanol (B129727), to dissolve it and then cooling to isolate the desired pure form. google.com
Seeding : Introducing seed crystals of the desired polymorph into a supersaturated solution is a robust method to direct crystallization towards that specific form. international-pharma.com This helps bypass the kinetic barrier for the nucleation of other, potentially less stable, forms.
Thermodynamic and Kinetic Control : Crystallization processes can be designed to be under either kinetic or thermodynamic control. Rapid processes like fast precipitation often yield a metastable (kinetically favored) polymorph, while slower processes like long slurry experiments tend to produce the most thermodynamically stable form. international-pharma.comrsc.org
Process Parameters : Physical processes during manufacturing can induce polymorphic transformations. international-pharma.com Factors such as temperature, humidity, grinding, and compression can provide the energy needed for a crystal to rearrange into a different, more stable form. rsc.org Therefore, controlling these parameters during storage and manufacturing is vital. rsc.org
The table below summarizes common methods for polymorph control.
| Method | Key Parameters | Outcome/Purpose |
| Cooling Crystallization | Solvent type, cooling rate, saturation level | Favors nucleation of specific polymorphs based on solubility curves. |
| Antisolvent Precipitation | Solvent/antisolvent system, addition rate, temperature | Rapidly generates supersaturation to crystallize a desired form, often a metastable one. international-pharma.com |
| Slurry Conversion | Solvent, temperature, time | Converts a less stable form into the most thermodynamically stable polymorph in the chosen solvent. rsc.org |
| Seeding | Seed crystal form and amount, supersaturation level | Directs crystallization to a specific, desired form and improves batch-to-batch consistency. international-pharma.com |
| Solvate-Mediated Transformation | Initial solvate form, transformation solvent, temperature | Utilizes a crystalline solvate as an intermediate to obtain a pure, desired anhydrous polymorph. google.com |
Computational Modeling of this compound Molecular Conformation and Crystal Packing
Computational modeling has become an indispensable tool in pharmaceutical sciences for predicting and understanding the behavior of molecules at an atomic level. For sumatriptan, molecular dynamics (MD) simulations and other computational methods have been employed to elucidate its molecular conformation, interactions, and potential crystal packing arrangements.
Molecular Dynamics (MD) Simulations : MD simulations are powerful for studying the dynamic behavior of molecules over time.
Atomistic and Coarse-Grained Models : Researchers have developed both detailed (atomistic) and simplified (coarse-grained) models of sumatriptan. nih.govresearchgate.net Coarse-grained models allow for longer and more extensive simulations, making them suitable for studying complex systems like drug-delivery vehicles. nih.gov These models are validated by comparing simulation results with experimental data. nih.govresearchgate.net
Environmental Interactions : Simulations have been used to study how sumatriptan interacts with different environments, such as lipid bilayers, which are models for cell membranes. nih.govresearchgate.net These studies show that protonated sumatriptan tends to localize at the interface between water and the lipid headgroups, stabilized by interactions like hydrogen bonds and cation-π interactions. researchgate.net
Structure-Based Design and Docking :
Computational models are crucial for understanding how sumatriptan binds to its target receptors. Models of serotonin (B10506) receptors have been built based on cryo-electron microscopy (cryo-EM) and crystal structures. nih.gov
Docking studies, where the sumatriptan molecule is computationally placed into the receptor's binding site, help to identify the key interactions responsible for its pharmacological activity. These simulations can delineate the molecular determinants for binding and function. nih.gov
Crystal Packing Prediction : While specific public studies on predicting the crystal packing of this compound are limited, computational methods for crystal structure prediction (CSP) are a growing field. These methods aim to predict the most likely stable crystal structures based on the molecular structure of the API. This can help in identifying potential polymorphs before they are discovered experimentally, saving time and resources in polymorph screening.
The table below summarizes the application of various computational modeling techniques to the study of sumatriptan.
| Computational Method | Application for Sumatriptan | Key Findings/Insights |
| Molecular Dynamics (MD) - Atomistic | Simulating detailed interactions with model membranes. nih.gov | Confirms interfacial distribution of the drug in bilayers and identifies specific stabilizing interactions. nih.govresearchgate.net |
| Molecular Dynamics (MD) - Coarse-Grained | Simulating behavior in larger systems (e.g., micelles) over longer timescales. nih.govresearchgate.net | Provides insights into drug loading and distribution in delivery systems, showing good agreement with experimental data. nih.gov |
| Molecular Docking | Predicting the binding mode of sumatriptan to 5-HT receptor subtypes. nih.gov | Identifies key amino acid residues and interaction types (e.g., hydrogen bonds) that determine binding affinity and selectivity. nih.gov |
| Crystal Structure Prediction (CSP) | Predicting stable crystalline arrangements (polymorphs). | (General Application) Can guide experimental polymorph screens by identifying the most energetically favorable crystal packing arrangements. |
**advanced Analytical Chemistry for Sumatriptan Hydrochloride**
Chromatographic Method Development and Validation
Chromatography is the cornerstone of analytical procedures for Sumatriptan (B127528) hydrochloride, enabling the separation of the main compound from any impurities, degradation products, or other related substances.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the assay and purity determination of Sumatriptan. These methods are valued for their robustness, precision, and accuracy. Development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation and sensitivity.
Numerous stability-indicating RP-HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines. japsonline.com A common approach involves a C18 or C8 stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or triethylamine (B128534) adjusted to an acidic pH with orthophosphoric acid) and organic modifiers like acetonitrile (B52724) and methanol (B129727). japsonline.comscholarsresearchlibrary.com Isocratic elution is often sufficient for routine quality control. journalijdr.com Detection is typically performed using a photodiode array (PDA) or a standard UV detector at wavelengths around 221 nm or 234 nm. japsonline.com
Validation parameters for these methods include specificity, linearity, precision, accuracy, and robustness. Linearity is often established over a concentration range such as 5-150 µg/mL with a correlation coefficient (r²) greater than 0.999. japsonline.com The limit of detection (LOD) and limit of quantification (LOQ) are determined to ensure the method's sensitivity for impurity detection, with typical values being approximately 1.97 µg/mL and 5.96 µg/mL, respectively. japsonline.com
| Parameter | Method 1 japsonline.com | Method 2 journalijdr.com | Method 3 researchgate.net |
|---|---|---|---|
| Stationary Phase | Inertsil ODS C18 (250x4.6mm, 5µm) | Kromasil C18 | Phenomenex C4 (250x4.6mm, 5µm) |
| Mobile Phase | Buffer:Acetonitrile:Methanol (80:10:10 v/v/v), pH 2.5 with OPA | 1% OPA:Acetonitrile:Methanol (90:5:5 v/v) | 25 mM Ammonium Acetate (pH 6.5):Acetonitrile (85:15 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 0.9 mL/min |
| Detection | PDA at 221 nm | UV at 210 nm | Fluorescence (Ex: 225 nm, Em: 350 nm) |
| Linearity Range | 5-150 µg/mL | 0.2-1.0 mg/mL | 1-300 ng/mL |
| Retention Time | 4.4 min | ~6 min | 8.7 min |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This technology utilizes columns packed with sub-2 µm particles, which operate at higher pressures. The primary advantage of UPLC in the context of Sumatriptan hydrochloride analysis is its capacity for high-throughput screening. This is particularly valuable during the manufacturing process for in-process controls and for the rapid analysis of large numbers of samples in a quality control environment.
The enhanced resolution allows for better separation of Sumatriptan from its potential impurities in significantly shorter run times compared to conventional HPLC methods. While specific UPLC methods for Sumatriptan are mentioned in the literature, often in the context of hyphenation with mass spectrometry, the principles allow for the transfer and optimization of existing HPLC methods to a UPLC platform to achieve faster and more efficient analyses. japsonline.comnih.gov
Gas Chromatography (GC) is the preferred technique for the analysis of residual organic volatile impurities (OVIs), or residual solvents, in active pharmaceutical ingredients. The control of these solvents is a critical regulatory requirement, as they have no therapeutic benefit and can pose a safety risk. The ICH Q3C guideline provides a framework for classifying and setting limits for residual solvents.
For a non-volatile API like this compound, the standard analytical approach is static headspace gas chromatography (HS-GC) coupled with a flame ionization detector (FID). almacgroup.com In this technique, the API sample is dissolved in a high-boiling-point solvent (e.g., Dimethyl sulfoxide (B87167) or 1,3-Dimethyl-2-imidazolidinone) in a sealed headspace vial. almacgroup.comresearchgate.net The vial is heated, allowing the volatile residual solvents to partition into the gas phase (the headspace), which is then sampled and injected into the GC system. This approach prevents the non-volatile API from contaminating the GC inlet and column. almacgroup.com A capillary column with a stationary phase designed for solvent analysis, such as a BP 624 or equivalent, is typically used for separation. scispace.com
| Parameter | Typical Condition |
|---|---|
| Sampling Technique | Static Headspace (HS) |
| Column | BP 624 or 624SilMS (e.g., 30m x 0.32mm x 1.8µm) |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 140-230°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Oven Program | Initial hold (e.g., 40°C for 5 min), followed by a ramp (e.g., 10°C/min) to a final temperature (e.g., 240°C) |
| Sample Diluent | Dimethyl sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI) |
This compound is an achiral molecule, meaning it does not possess a stereogenic center and is not optically active. wikipedia.orgnih.gov Its structure is superimposable on its mirror image. Consequently, Sumatriptan does not exist as a pair of enantiomers.
Therefore, the analytical technique of chiral chromatography, which is specifically designed to separate enantiomers, is not applicable for assessing the "enantiomeric purity" of this compound itself. The quality control of Sumatriptan focuses on its chemical purity, which is the assessment of process-related impurities and degradation products using achiral chromatographic methods like the HPLC and GC techniques described previously. niscpr.res.insynthinkchemicals.com
Mass Spectrometry Coupled Techniques for Quantification and Identification
The coupling of liquid chromatography with mass spectrometry provides an exceptionally powerful tool for both the quantification and structural identification of Sumatriptan and its related substances.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the trace-level quantification of Sumatriptan in complex biological matrices such as human plasma. nih.gov This high sensitivity and selectivity make it indispensable for pharmacokinetic and bioequivalence studies. nih.govnih.gov The method typically employs a reversed-phase HPLC or UPLC system for chromatographic separation, followed by a triple quadrupole mass spectrometer for detection.
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. In positive ion mode, the precursor ion of Sumatriptan ([M+H]⁺) at a mass-to-charge ratio (m/z) of 296.26 is selected and fragmented. A specific, stable product ion, such as m/z 251.05 (resulting from the loss of the dimethylamine (B145610) group), is then monitored. nih.gov This specific transition provides a high degree of confidence in the identity and quantity of the analyte, even at very low concentrations. The calibration curves for these assays are often linear in the low ng/mL range (e.g., 0.5–50.0 ng/mL). nih.gov
In preclinical studies, LC-MS/MS is also a vital tool for metabolite profiling and identification. Sumatriptan is primarily metabolized by monoamine oxidase A (MAO-A) to its corresponding indole (B1671886) acetic acid analogue, which is the main inactive metabolite. drugbank.com LC-MS/MS can be used to detect and identify this and other minor metabolites in biological samples by searching for expected mass shifts and analyzing their fragmentation patterns. researchgate.net
| Parameter | Condition |
|---|---|
| LC System | |
| Column | Symmetry® C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.2% Formic acid in water; B: Acetonitrile (Gradient elution) |
| Flow Rate | 0.5 mL/min |
| MS System | |
| Analyzer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Sumatriptan Transition | m/z 296.26 → 251.05 |
| Internal Standard (Terazosin) | m/z 388.10 → 290.25 |
| Calibration Range | 0.5–50.0 ng/mL |
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for Accurate Mass Measurements
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a powerful tool for the analysis of this compound, offering high resolution and exceptional mass accuracy. This technique is instrumental in the unequivocal identification of the compound and the structural elucidation of its related substances and degradation products. In positive ion mode, Sumatriptan typically forms a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 296.1426. epa.gov The high mass accuracy of Q-TOF, often in the sub-ppm range, allows for the confident determination of the elemental composition of the parent drug and its metabolites or impurities.
For instance, UPLC-ESI/MS/MS experiments combined with accurate mass measurements have been successfully used to identify and characterize eight degradation products of Sumatriptan, designated DP-1 to DP-8. jocpr.com This level of precision is critical during forced degradation studies, where it helps in proposing the structures of unknown degradants by providing their exact molecular formulas. jocpr.com
Table 1: Accurate Mass Measurement Data for Sumatriptan
| Parameter | Value |
|---|---|
| Precursor Ion | [M+H]⁺ |
| Precursor m/z | 296.1426 |
| Instrument Type | LC-ESI-QTOF |
Spectrophotometric and Spectrofluorimetric Methods for this compound Determination
Spectrophotometric and spectrofluorimetric methods offer simple, rapid, and cost-effective alternatives for the quantification of this compound in bulk and pharmaceutical dosage forms.
UV-Vis spectrophotometry is based on the measurement of the absorption of ultraviolet radiation by the analyte. The wavelength of maximum absorbance (λmax) for Sumatriptan can vary depending on the solvent used. For example, a λmax of 226 nm has been reported in water, 228 nm in an acetonitrile:water (1:1) mixture, and 229 nm in pure acetonitrile. jocpr.comsynthinkchemicals.comrjptonline.org These methods have been validated according to ICH guidelines and typically demonstrate good linearity over specific concentration ranges. jocpr.com
Spectrofluorimetry provides a highly sensitive method for Sumatriptan determination by measuring its intrinsic fluorescence. One study demonstrated a method based on measuring the native fluorescence in an aqueous system at an emission wavelength (λem) of 350 nm after excitation (λex) at 225 nm. epa.gov Another approach involves a derivatization reaction with 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), which produces a fluorescent product with an emission peak at 540 nm (excitation at 470 nm). pharmacopeia.cn A third method relies on the quenching of the native fluorescence of Eosin Y by forming a binary complex with Sumatriptan. researchgate.net
Table 2: Comparison of Spectrophotometric and Spectrofluorimetric Methods for Sumatriptan
| Method | Technique | Wavelength (nm) | Linearity Range (µg/mL) |
|---|---|---|---|
| Method A | UV Spectrophotometry | λmax 226 (in 0.1 M HCl) | 0.2–6.0 |
| Method B | UV Spectrophotometry | λmax 228 (in Acetonitrile) | 0.2–6.0 |
| Method C | UV Spectrophotometry | λmax 228 (in Acetonitrile:Water) | 2–18 |
| Method D | Spectrofluorimetry (NBD-Cl) | λex 470 / λem 540 | 0.4–4 |
| Method E | Spectrofluorimetry (Intrinsic) | λex 225 / λem 350 | 0.01–0.1 |
Electrochemical Methods for this compound Analysis
Electrochemical methods present a sensitive and selective platform for the analysis of this compound, often utilizing modified electrodes to enhance the analytical signal and lower detection limits.
Voltammetric techniques, particularly differential pulse voltammetry (DPV), have been successfully applied for Sumatriptan determination. These methods are based on the electrochemical oxidation of the Sumatriptan molecule at the surface of an electrode. To improve sensitivity and selectivity, various modified screen-printed electrodes (SPEs) have been developed. For example, a CoMoO₄ nanosheet-modified SPE demonstrated a wide linear range from 0.02 to 600.0 μM with a low detection limit of 0.01 μM. synthinkchemicals.com Another sensor, based on Ni-Co layered double hydroxide (B78521) (LDH) hollow nanostructures, offered a linear range of 0.01–435.0 µM and a detection limit of 0.002 μM. jocpr.com These modified electrodes often show excellent electrocatalytic activity, reducing the overpotential of Sumatriptan oxidation and enhancing the electron transfer rate. epa.govjocpr.com
Potentiometry, through the development of ion-selective electrodes (ISEs), provides a simple and low-cost method for Sumatriptan analysis. A potentiometric cell utilizing an ISE has been reported for the determination of Sumatriptan. pharmacopeia.cn While detailed research on Sumatriptan-specific ISEs is emerging, the principle involves creating a membrane that selectively interacts with the Sumatriptan ion, generating a potential difference that is proportional to the concentration of the analyte.
Table 3: Performance of Various Electrochemical Sensors for Sumatriptan Determination
| Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |
|---|---|---|---|
| CoMoO₄ Nanosheets/SPE | DPV | 0.02 - 600.0 | 0.01 |
| Ni-Co LDH/SPE | DPV | 0.01 - 435.0 | 0.002 |
| Fe₃O₄@ZIF-8 NPs/SPGE | DPV | 0.035 - 475.0 | 0.012 |
Stability-Indicating Analytical Methods for this compound
Stability-indicating analytical methods are essential to ensure that the analytical procedure can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. For Sumatriptan, forced degradation studies are performed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. jocpr.comsynthinkchemicals.com
Several stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for Sumatriptan. jocpr.com These methods are designed to separate the intact drug from all potential degradation products. For example, one validated method utilized a C18 column with a mobile phase of buffer, acetonitrile, and methanol (80:10:10 v/v/v) at a pH of 2.5, with detection at 221 nm. jocpr.com This method demonstrated significant degradation under alkali (17.5%), peroxide (25.7%), and reduction (17.0%) conditions, while showing less degradation under acidic (9.9%) and thermal (9.3%) stress. synthinkchemicals.com Another study found Sumatriptan to be stable under acidic, thermal, and neutral conditions but showed degradation under basic, photolytic, and oxidative stress. japsonline.com The development of such methods is critical for assessing the shelf-life and storage conditions of the drug product.
Table 4: Summary of Forced Degradation Studies for Sumatriptan
| Stress Condition | Reagent/Condition | Degradation Observed |
|---|---|---|
| Acid Hydrolysis | 5% HCl | Yes (e.g., 9.9%) |
| Base Hydrolysis | 5% NaOH | Yes (e.g., 17.5%) |
| Oxidation | H₂O₂ | Yes (e.g., 25.7%) |
| Reduction | NaHSO₄ | Yes (e.g., 17.0%) |
| Thermal | Dry Heat | Yes (e.g., 9.3%) |
| Photolytic | UV/Sunlight | Yes |
Impurity Profiling and Quantitative Analysis of this compound
Impurity profiling is a critical aspect of pharmaceutical quality control, involving the identification, characterization, and quantification of impurities in the drug substance and final product. synthinkchemicals.com The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) list several potential impurities for Sumatriptan, often designated as Impurity A, B, C, D, and E. jocpr.comphenomenex.com These can include synthetic intermediates, process-related compounds, and degradation products. synthinkchemicals.com
High-performance liquid chromatography (HPLC) is the primary technique for the quantitative analysis of these impurities. Validated, stability-indicating HPLC methods have been developed to separate and quantify all known related substances. For instance, a gradient HPLC method using a Waters Spherisorb ODS-1 column with a phosphate buffer, acetonitrile, and methanol mobile phase has been validated for profiling Sumatriptan impurities. jocpr.com The method was validated for specificity, precision, linearity, and accuracy. The linearity for impurities was established from the limit of quantification (LOQ) level up to 500% of the target concentration, with correlation coefficients greater than 0.999. jocpr.com The accuracy was confirmed by recovery studies, with average recoveries for spiked impurities falling within the range of 85% to 115%. jocpr.com The availability of pharmacopeial reference standards for these impurities is essential for method validation and routine quality control. pharmacopeia.cn
Table 5: Pharmacopeial Impurities of Sumatriptan
| Impurity Name | Source |
|---|---|
| Sumatriptan Impurity A | EP/USP |
| Sumatriptan Impurity B | EP |
| Sumatriptan Impurity C | EP/USP |
| Sumatriptan Impurity D | EP |
**degradation Chemistry and Stability Studies of Sumatriptan Hydrochloride**
Identification and Characterization of Sumatriptan (B127528) Hydrochloride Degradation Products
A crucial aspect of forced degradation studies is the identification and characterization of the resulting impurities. For Sumatriptan, a number of degradation products (DPs) have been identified across various stress conditions using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR). nih.govnih.gov
One comprehensive study identified eight degradation products (DP-1 to DP-8) formed under basic, photolytic, and oxidative stress conditions. nih.gov The structures of two major degradation products, DP-3 and DP-7, were elucidated using advanced NMR experiments. nih.gov The degradation pathways have been proposed and justified through mechanistic explanations. nih.gov
Below is a summary of the conditions under which Sumatriptan degradation has been observed and the number of products identified.
| Stress Condition | Reagent/Method | Conditions | Observation | Identified Products | Reference |
| Acidic Hydrolysis | 1N HCl | Refluxed for 1.5 hours at 60°C | Sensitive at high stress | - | jocpr.com |
| Acidic Hydrolysis | Acid | Heated to 90°C | Degraded | - | nih.gov |
| Basic Hydrolysis | 3N NaOH | Refluxed for 9 hours at 60°C | Degraded | - | jocpr.comresearchgate.net |
| Basic Hydrolysis | Base | Heated to 90°C | Degraded | DP-1 to DP-8 | nih.govnih.gov |
| Oxidative Degradation | Hydrogen Peroxide | Heated to 90°C | Degraded | DP-1 to DP-8, Impurity-D | nih.govresearchgate.netnih.gov |
| Photolytic Degradation | UV Light / Sunlight | 1.2 Million Lux hours | Degraded | DP-1 to DP-8 | nih.govresearchgate.net |
| Thermal Degradation | Dry Heat | 105°C for 12 hours | Sensitive at high stress | - | jocpr.comresearchgate.net |
The following table lists some of the identified degradation products of Sumatriptan.
| Degradation Product | Formation Condition(s) | Method of Identification | Reference |
| Impurity-A | Acidic Stress | HPLC | researchgate.net |
| Impurity-D | Oxidative Stress | HPLC | researchgate.net |
| DP-1 to DP-8 | Basic, Photolytic, Oxidative Stress | UPLC-ESI/MS/MS | nih.gov |
| DP-3 | Basic, Photolytic, Oxidative Stress | NMR, UPLC-ESI/MS/MS | nih.gov |
| DP-7 | Basic, Photolytic, Oxidative Stress | NMR, UPLC-ESI/MS/MS | nih.gov |
Chromatographic Separation and Isolation of Degradants
The separation and quantification of sumatriptan from its degradation products are typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC). These techniques offer high resolution and sensitivity, which are necessary for resolving complex mixtures of the parent drug and its closely related degradants.
A common approach involves using a C18 column, which is a non-polar stationary phase. nih.govresearchgate.net The separation is then achieved by gradient elution using a mobile phase consisting of an aqueous component, often with an acid modifier like formic acid to improve peak shape, and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govjocpr.com The specific conditions can be optimized to achieve efficient separation of all relevant compounds. For instance, one effective method utilized a Hibar Purospher STAR C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid and methanol at a flow rate of 0.6 mL/minute. nih.gov Another validated method employed a Waters Spherisorb ODS-1 column (250mm X 4.6mm, 5µm) with a gradient program of 0.05 M Phosphate (B84403) buffer (pH 3.0), acetonitrile, and methanol at a 1.0 mL/min flow rate. jocpr.comresearchgate.net
For the purpose of detailed structural analysis, major degradation products are often isolated from the reaction mixture. Preparative HPLC is the method of choice for this task, allowing for the collection of milligram quantities of the purified degradants. nih.govresearchgate.net This isolation is a crucial step before employing spectroscopic techniques for structural elucidation.
Table 1: Chromatographic Conditions for Separation of Sumatriptan Degradants
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Hibar Purospher STAR, C18 (250 × 4.6 mm, 5 µm) | Waters Spherisorb ODS-1 (250mm X 4.6mm, 5µm) |
| Mobile Phase | 0.1% Formic Acid and Methanol | 0.05 M Phosphate buffer (pH 3.0), Acetonitrile, Methanol |
| Elution Mode | Gradient | Gradient |
| Flow Rate | 0.6 mL/minute | 1.0 mL/minute |
| Detection | Not Specified | 225 nm |
Structural Elucidation of Degradation Products using LC-MS/MS and NMR
Once the degradation products are separated and isolated, their chemical structures are determined using a combination of advanced analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. researchgate.netnih.gov It provides information about the molecular weight of the degradants and their fragmentation patterns. By comparing the fragmentation of a degradant with that of the parent drug, a tentative structure can be proposed. researchgate.net High-resolution mass spectrometry (HRMS), such as Q-TOF-MS, provides accurate mass measurements, which further aids in determining the elemental composition of the degradation products. nih.gov
In comprehensive studies, up to eight degradation products (designated DP-1 to DP-8) have been identified and characterized through UPLC-ESI/MS/MS experiments combined with precise mass measurements. nih.govresearchgate.net
While LC-MS/MS is excellent for initial characterization, definitive structural elucidation often requires Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Following isolation by preparative HPLC, major degradants can be analyzed using one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure confirmation. For sumatriptan, two major degradation products, DP-3 and DP-7, were successfully isolated and had their structures confirmed using advanced NMR experiments. nih.govresearchgate.net
Table 2: Identified Degradation Products of Sumatriptan
| Degradant ID | Method of Identification |
|---|---|
| DP-1 | UPLC-ESI/MS/MS |
| DP-2 | UPLC-ESI/MS/MS |
| DP-3 | UPLC-ESI/MS/MS, Preparative HPLC, NMR |
| DP-4 | UPLC-ESI/MS/MS |
| DP-5 | UPLC-ESI/MS/MS |
| DP-6 | UPLC-ESI/MS/MS |
| DP-7 | UPLC-ESI/MS/MS, Preparative HPLC, NMR |
| DP-8 | UPLC-ESI/MS/MS |
| Impurity-A | HPLC |
| Impurity-D | HPLC |
Mechanistic Elucidation of Sumatriptan Hydrochloride Degradation Pathways
Understanding the degradation pathways is achieved by interpreting the structures of the identified degradants in the context of the stress conditions that produced them. The degradation pathway for sumatriptan has been established and justified with mechanistic explanations. nih.govresearchgate.net
Acidic Degradation : Under acidic conditions, a primary degradation pathway involves the hydrolysis of the methanesulfonamide (B31651) group. The proposed mechanism suggests that the oxygen atom of the sulfonamide group is protonated, followed by a nucleophilic attack of water on the sulfur atom. This leads to the cleavage of the sulfur-nitrogen bond, releasing a sulfuric acid molecule and resulting in the formation of a degradation product identified as Impurity-A. jocpr.com
Alkaline Degradation : In the presence of a base, sumatriptan can undergo oxidative degradation. The removal of a proton from the molecule can make it more susceptible to oxidation, leading to the formation of products such as Impurity-D. jocpr.com
Oxidative Degradation : The indole (B1671886) ring system in sumatriptan is susceptible to oxidation. If the initial oxidation occurs on the indole ring at positions such as N-1, C-2, C-4, or C-7, further oxidations can occur within the ring system. jocpr.com However, oxidation can also occur at the dimethylamino group to form an N-oxide. It has been observed that once the N-oxide is formed, further oxidation of the molecule is less likely to occur. jocpr.com
Photolytic Degradation : Exposure to light can also induce degradation, indicating that the molecule possesses chromophores that absorb light and initiate photochemical reactions. nih.govresearchgate.net
In Silico Prediction of this compound Degradation Products
In addition to experimental studies, computational (in silico) methods are increasingly used to predict potential degradation products and their toxicities. These tools can provide valuable information early in the drug development process. For sumatriptan, the in silico toxicity of the drug and its experimentally identified degradation products has been evaluated using prediction tools like ProTox-II. nih.govresearchgate.net
These predictive studies have suggested potential toxicological concerns for some of the degradants. For instance, predictions indicated that degradation products DP-4 and DP-8 might have immune toxicity. nih.govresearchgate.net Furthermore, specific protein targets for toxicity were predicted for several of the degradation products. Amine oxidase A was predicted as a toxicity target for DP-1 and DP-2, while both Amine oxidase A and Prostaglandin G/H synthase 1 were predicted as targets for DP-3, DP-4, and DP-6. nih.gov Such predictions help in prioritizing which degradation products require more rigorous toxicological assessment.
< 5. Preclinical Pharmacological Foundations: Molecular and Cellular Mechanisms of Sumatriptan Action
The therapeutic efficacy of this compound in the acute management of migraine headaches is fundamentally based on its targeted interaction with specific serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor subtypes. Extensive preclinical investigations utilizing both in vitro and in vivo models have elucidated the multifaceted pharmacological actions of sumatriptan. These actions primarily revolve around its agonistic activity at 5-HT1B and 5-HT1D receptors, which consequently leads to the modulation of neuropeptide release and direct effects on the cranial vasculature.
**preclinical Pharmacological Foundations: Molecular and Cellular Mechanisms of Sumatriptan Action**
Serotonin (B10506) Receptor Subtype Agonism (5-HT1B/1D) in In Vitro Systems and Animal Models
Sumatriptan (B127528) is characterized as a potent and selective agonist for the 5-HT1B and 5-HT1D receptor subtypes. micsem.orgijnrd.org These receptors are integral to the proposed pathophysiology of migraine, and the interaction of sumatriptan with these receptors is the cornerstone of its therapeutic effect. micsem.orgijnrd.org
Receptor Binding Kinetics and Affinity Studies
In vitro radioligand binding assays have been pivotal in defining the affinity profile of sumatriptan across a range of 5-HT receptor subtypes. These studies consistently reveal a high affinity for 5-HT1B and 5-HT1D receptors, while demonstrating a significantly lower affinity for other subtypes, including 5-HT1A, 5-HT2, and 5-HT3. aneskey.com The dissociation constant (Ki) serves as a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity. The negative logarithm of the Ki (pKi) is also commonly reported.
Interactive Table: Receptor Binding Affinity of Sumatriptan
| Receptor Subtype | Species | Tissue/Cell Line | pKi | Ki (nM) |
| 5-HT1B | Human | Recombinant Cells | 7.2 | 63 |
| 5-HT1D | Human | Recombinant Cells | 8.1 | 8 |
| 5-HT1A | Human | Recombinant Cells | <5.0 | >10,000 |
| 5-HT1F | Human | Recombinant Cells | 6.0 | 1000 |
| 5-HT7 | Human | Recombinant Cells | 6.2 | 630 |
Note: The presented data is a synthesis from multiple preclinical studies and may exhibit slight variations depending on the specific experimental conditions.
These binding affinity profiles underscore the selectivity of sumatriptan for the 5-HT1B and 5-HT1D receptors, which are the principal targets for its pharmacological action in treating migraine. researchgate.net
Receptor Coupling and Intracellular Signaling Pathways (e.g., G-protein activation)
The 5-HT1B and 5-HT1D receptors belong to the G-protein coupled receptor (GPCR) superfamily. nih.govnih.gov Upon agonist binding, these receptors couple to inhibitory G-proteins, specifically of the Gi/Go family. nih.govnih.gov This coupling event triggers a cascade of intracellular signaling, most notably the inhibition of adenylyl cyclase activity.
The activation of Gi/Go proteins by the sumatriptan-receptor complex results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This reduction in cAMP levels modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately leading to the physiological responses attributed to sumatriptan. Functional assays, including those measuring GTPγS binding, have confirmed that sumatriptan functions as a full agonist at these receptors, potently stimulating G-protein activation.
Modulation of Neuropeptide Release in Isolated Tissues and Animal Models
A central tenet in the pathophysiology of migraine is the activation of the trigeminal nervous system, which results in the release of pro-inflammatory neuropeptides. ijnrd.org Sumatriptan has been demonstrated to inhibit the release of these neuropeptides from the terminals of trigeminal nerves. gpnotebook.com
Calcitonin Gene-Related Peptide (CGRP) Inhibition Mechanisms (Molecular Level)
Calcitonin gene-related peptide (CGRP) is a potent vasodilator and a key mediator in the inflammatory cascade associated with migraine. nih.gov Preclinical research has shown that sumatriptan effectively inhibits the release of CGRP from stimulated trigeminal nerves. nih.govnih.gov This inhibitory action is mediated through the activation of presynaptic 5-HT1D receptors located on the terminals of trigeminal neurons. nih.govmcmaster.ca The activation of these autoreceptors by sumatriptan is thought to inhibit voltage-gated calcium channels, thereby reducing calcium influx into the nerve terminal and consequently suppressing CGRP release. nih.gov
Vascular Receptor Distribution and Activation in Preclinical Models
The cranial vasculature is a key site of action for sumatriptan in the context of a migraine attack. Preclinical models have been essential for mapping the distribution of 5-HT receptors within these vessels and understanding the functional consequences of their activation by sumatriptan. Autoradiographic and immunohistochemical studies have identified a high density of 5-HT1B receptors on the smooth muscle cells of cranial arteries. nih.govnih.gov
Activation of these vascular 5-HT1B receptors by sumatriptan leads to vasoconstriction. nih.govnih.gov This effect is believed to counteract the vasodilation of cranial vessels that is thought to occur during a migraine attack, thereby contributing to the relief of headache pain. nih.gov In vitro studies utilizing isolated cranial arteries from various animal models have consistently demonstrated the vasoconstrictor properties of sumatriptan, which are mediated by 5-HT1B receptor agonism. nih.gov It is noteworthy that the vasoconstrictor action of sumatriptan exhibits a degree of selectivity for the cranial circulation. nih.gov
Cranial Vessel Vasoconstriction Studies in Animal Models
Preclinical research in various animal models has established that sumatriptan hydrochloride is a potent vasoconstrictor of cranial arteries. nih.gov This action is considered a primary mechanism for its therapeutic effect. Studies demonstrate that sumatriptan produces a direct, dose-related vasoconstrictor action on specific intracranial blood vessels. nih.gov In vivo animal models show that sumatriptan rapidly constricts dural and meningeal vessels. nih.gov
Investigations using isolated vessel preparations have provided quantitative data on this effect. For instance, in bovine intracortical arterioles, sumatriptan induced constrictions with a potency (pD2 value) of 6.6. nih.gov Similarly, studies on the Beagle dog isolated saphenous vein, a preparation known to contain 5-HT1 receptors, showed sumatriptan had a mean EC50 of 302 nM. mims.com The vasoconstrictor response to sumatriptan is reproducible and appears to be a direct vascular effect, not indirectly mediated by neural mechanisms. nih.gov This selective vasoconstriction of cranial vessels, which may be dilated and inflamed during a migraine, is a cornerstone of its preclinical pharmacological profile. semanticscholar.org
Interactive Table: Vasoconstrictor Potency of Sumatriptan in Animal Models Use the filter to select a specific animal model or preparation.
| Animal Model/Preparation | Potency Metric | Value |
| Bovine Intracortical Arterioles | pD2 | 6.6 |
| Human Intracortical Arterioles | pD2 | 6.9 |
| Beagle Dog Saphenous Vein | EC50 | 302 nM |
Species-Specific Receptor Expression and Activity
Sumatriptan's pharmacological activity is mediated through its agonist action on 5-HT1B and 5-HT1D receptors. nih.govnih.gov Preclinical studies have characterized its binding affinity for these receptors across different species, including humans. Kinetic studies using human recombinant 5-HT1B and 5-HT1D receptors revealed that sumatriptan binds with high affinity. nih.gov The dissociation constant (K(D)) for sumatriptan at the human 5-HT1B receptor was determined to be 11.07 nM, and at the 5-HT1D receptor, it was 6.58 nM. nih.gov Like other triptans, sumatriptan also demonstrates a high affinity for the 5-HT1F receptor. nih.govnih.gov
Comparative studies highlight species-specific differences. While the principal involvement of MAO-A in sumatriptan metabolism is consistent across rats, rabbits, dogs, and humans, variations in receptor activity and metabolic pathways exist. researchgate.net For example, rats, mice, and rabbits also N-demethylate the methylaminosulphonylmethyl side-chain, a metabolic route less prominent in other species. semanticscholar.org In bovine pial vessels, sumatriptan elicits potent constrictions with a pD2 of 6.6. nih.gov These cross-species investigations have been crucial for understanding the compound's pharmacology and for the successful allometric scaling of pharmacokinetic parameters from animal models to humans. researchgate.net
Monoamine Oxidase (MAO) Interaction and Metabolism (In Vitro Studies)
In vitro studies utilizing human liver preparations have definitively identified monoamine oxidase A (MAO-A) as the principal enzyme responsible for the metabolism of sumatriptan. mims.comresearchgate.netnih.gov These investigations have shown that the oxidative deamination of sumatriptan is catalyzed by MAO-A, with no significant involvement of the cytochrome P450 (P450) enzyme system in this primary metabolic step. nih.govnih.gov The specificity for the MAO-A isoenzyme was confirmed through experiments using selective inhibitors. nih.gov The incubation of sumatriptan with clorgyline, a probe inhibitor of MAO-A, effectively blocked its metabolism. nih.gov Conversely, deprenyl (B1670267) (selegiline), an inhibitor of MAO-B, had no such effect. nih.gov This enzymatic specificity is a key feature of sumatriptan's metabolic profile. researchgate.net
The primary metabolic pathway for sumatriptan is oxidative deamination, catalyzed by MAO-A, which converts the parent compound into its indole (B1671886) acetic acid analogue. mims.comnih.gov This process transforms the dimethylaminoethyl side chain of sumatriptan into a carboxylic acid, forming the major metabolite. researchgate.netnih.gov This indole acetic acid derivative is the only phase 1 pathway evident in humans. nih.gov Further in vitro studies have shown that sumatriptan itself is a relatively poor substrate for MAO-A compared to its N-demethylated derivatives. nih.gov
The identified major metabolite, the indole acetic acid analogue, is pharmacologically inactive, with no known activity at 5-HT1 or 5-HT2 receptors. mims.com Following its formation, this metabolite is primarily excreted in the urine, where it is found as both a free acid and its glucuronide conjugate. mims.comnih.gov
Anti-Inflammatory Effects at the Molecular and Cellular Level (Preclinical Investigations)
Beyond its vasoconstrictive actions, preclinical studies have revealed that sumatriptan possesses significant anti-inflammatory properties. researchgate.netresearchgate.net These effects are mediated at the molecular and cellular level through the downregulation of key inflammatory pathways and mediators. researchgate.netresearchgate.net Research in animal models has demonstrated that sumatriptan can downregulate the activity of nuclear factor kappa B (NF-κB), a critical transcription factor in the inflammatory response. researchgate.netresearchgate.net
Furthermore, sumatriptan has been shown to decrease the release and tissue levels of pro-inflammatory cytokines. researchgate.net In a rat model of vincristine-induced neuropathy, sumatriptan treatment led to a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.netresearchgate.net Another important anti-inflammatory mechanism is the inhibition of neuropeptide release from trigeminal nerve terminals. nih.govnih.gov Sumatriptan can significantly reduce the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and inflammatory mediator, from sensory nerves that innervate cranial blood vessels. nih.govnih.gov This inhibition of neurogenic inflammation is believed to contribute significantly to its therapeutic action. nih.gov
Interactive Table: Preclinical Anti-Inflammatory Effects of Sumatriptan Use the filter to view effects on specific mediators or pathways.
| Inflammatory Mediator/Pathway | Effect Observed in Preclinical Models |
| Nuclear Factor Kappa B (NF-κB) | Downregulated |
| Tumor Necrosis Factor-alpha (TNF-α) | Release and tissue levels decreased |
| Interleukin-1β (IL-1β) | Release and tissue levels decreased |
| Calcitonin Gene-Related Peptide (CGRP) | Release from nerve terminals inhibited |
Investigation of Novel Receptor Interactions Beyond 5-HT1B/1D in Preclinical Contexts
While the primary therapeutic effects of this compound are unequivocally attributed to its potent agonist activity at 5-HT1B and 5-HT1D receptors, preclinical research has delved into its broader pharmacological profile to understand its full spectrum of molecular interactions. These investigations have sought to determine the binding affinity and functional activity of sumatriptan at other 5-HT receptor subtypes, providing a more complete picture of its selectivity and potential for off-target effects.
Radioligand binding studies have been instrumental in characterizing the selectivity of sumatriptan. These in vitro assays measure the affinity of a compound for a specific receptor, typically expressed as the Ki (inhibitory constant) or pKi (-log Ki) value. A lower Ki or higher pKi value indicates a higher binding affinity.
Preclinical data have demonstrated that sumatriptan possesses a notable affinity for the 5-HT1F receptor, a subtype also implicated in the pathophysiology of migraine. eur.nlnih.gov Functional assays have confirmed that sumatriptan acts as an agonist at this receptor. nih.gov Furthermore, studies have explored sumatriptan's interaction with the 5-HT1A receptor, revealing it to be a high-efficacy agonist at this site as well. nih.gov
Conversely, investigations into sumatriptan's affinity for other 5-HT receptor families have consistently highlighted its selectivity. Preclinical studies have shown that sumatriptan has a negligible affinity for 5-HT2 and 5-HT3 receptors, which explains its lack of the characteristic effects associated with agonists of these receptors. karger.comresearchgate.net Its interaction with other subtypes such as 5-ht1E, 5-HT2A, 5-HT2B, and 5-HT7 has also been quantified, generally revealing a significantly lower affinity compared to its primary targets. eur.nl
The following tables summarize the preclinical binding affinities and functional activities of sumatriptan at various 5-HT receptor subtypes beyond 5-HT1B and 5-HT1D.
Table 1: Preclinical Binding Affinities of Sumatriptan at Novel 5-HT Receptor Subtypes
This table outlines the binding affinity of sumatriptan for various human 5-HT receptor subtypes, as determined in preclinical radioligand binding studies.
| Receptor Subtype | pKi | Ki (nM) |
| 5-HT1A | 7.14 eur.nl | 100 abcam.com, 127 nih.gov |
| 5-ht1E | 5.72 eur.nl | |
| 5-HT1F | 7.55 eur.nl | |
| 5-HT2A | <5 eur.nl | |
| 5-HT2B | <5 eur.nl | |
| 5-HT7 | 6.19 eur.nl |
pKi is the negative logarithm of the molar concentration of the Ki. A higher pKi value indicates a stronger binding affinity.
Table 2: Preclinical Functional Activity of Sumatriptan at Novel 5-HT Receptor Subtypes
This table presents the functional activity of sumatriptan at specific 5-HT receptor subtypes, detailing its efficacy and potency in preclinical in vitro models.
| Receptor Subtype | Assay Type | Parameter | Value |
| 5-HT1A | [35S]-GTPγS Binding | Emax (% of 5-HT) | 92.6% nih.gov |
| 5-HT1F | Functional Assay | EC50 (nM) | 247 abcam.com |
Emax represents the maximum functional response achievable by the drug compared to the endogenous ligand (5-HT). EC50 is the concentration of a drug that gives a half-maximal response.
These preclinical findings underscore the targeted nature of sumatriptan's pharmacological action, while also revealing a more complex interaction with the serotonergic system than initially presumed. The agonism at 5-HT1F receptors, for instance, is now recognized as a potentially contributing factor to its anti-migraine efficacy. The high-efficacy agonism at 5-HT1A receptors, although its clinical relevance in the context of acute migraine treatment is not fully elucidated, adds another dimension to its preclinical profile. nih.gov The negligible interaction with 5-HT2 and 5-HT3 receptors provides a molecular basis for the absence of certain side effects associated with less selective serotonin agonists. karger.comresearchgate.net
**preclinical Pharmacokinetics and Pharmacodynamics in Animal Models**
Absorption Studies in Various Animal Species
The absorption of sumatriptan (B127528) has been evaluated across several animal species and through different routes of administration to model its potential clinical utility.
Oral absorption of sumatriptan displays notable species-dependent variability. Studies have shown that oral absorption is nearly complete in dogs and rabbits. nih.gov In contrast, only about 50% of an oral dose is absorbed in rats. nih.gov
This variability in absorption, coupled with differing degrees of first-pass metabolism, results in a range of oral bioavailabilities across species. The bioavailability has been reported to be 37% in rats, 58% in dogs, and 23% in rabbits. karger.comkarger.com These differences in bioavailability correlate with the hepatic extraction ratios, which are lowest in dogs and higher in rabbits. nih.gov
| Animal Species | Oral Bioavailability (%) |
|---|---|
| Rat | 37 |
| Dog | 58 |
| Rabbit | 23 |
Intranasal administration of sumatriptan has been investigated in rats. Following intranasal dosing, there is rapid absorption of a portion of the dose, leading to two peak plasma concentrations. nih.gov The initial peak occurs at approximately 0.5 hours, and a second peak is observed between 1.5 to 2 hours. nih.gov This secondary absorption phase is thought to be due to the oral absorption of a part of the dose that was not absorbed through the nasal mucosa. nih.gov The bioavailability following intranasal administration in rats for the first 6 hours is estimated to be around 30%. nih.gov
Subcutaneous administration results in rapid absorption. In rats, a subcutaneous injection of sumatriptan led to an ultra-rapid uptake into the central nervous system, with detection in the hypothalamus within one minute. nih.gov
Distribution Profile of Sumatriptan Hydrochloride in Animal Tissues
The distribution of sumatriptan throughout the body has been characterized to understand its potential sites of action and accumulation.
The ability of sumatriptan to cross the blood-brain barrier (BBB) is limited in animal models. nih.gov In rats, following an intravenous dose of [14C]sumatriptan, only 0.05% of the dose reached the brain, with the highest concentrations found in the ventricles. karger.com After an oral dose in rats, no radioactivity was detected in the brain or spinal cord. karger.com
Similarly, in mice, approximately 0.006% of an intravenous dose was detected in the brain 2 minutes after administration. karger.com In anesthetized dogs, concentrations of sumatriptan in the cerebrospinal fluid after intravenous dosing were only 10-20% of the plasma concentration. karger.com Despite this generally low penetration, some studies suggest that sumatriptan can cross the BBB to some extent. regionh.dknih.govresearchgate.net More recent research in rats has indicated a rapid uptake into the hypothalamus and brainstem following subcutaneous administration. nih.gov
Sumatriptan exhibits low binding to plasma proteins across various animal species. nih.gov Over a concentration range of 10-1,000 ng/ml, the plasma protein binding was 21% or less in mice, rats, dogs, and rabbits. karger.com Another study reported similar low protein binding of 14-16% across species. nih.gov This low level of protein binding suggests that interactions with other drugs due to displacement from plasma proteins are unlikely. karger.com
| Animal Species | Plasma Protein Binding (%) |
|---|---|
| Mouse | ≤21 |
| Rat | ≤21 |
| Dog | ≤21 |
| Rabbit | ≤21 |
Metabolism of this compound in Animal Models
The metabolism of sumatriptan has been investigated in several animal species to understand its biotransformation pathways prior to human studies. These studies reveal that the liver is the primary site of metabolism, with significant species-dependent variations.
Following oral administration, sumatriptan undergoes extensive first-pass metabolism in the hepatic systems of laboratory animals. nih.govkarger.com This presystemic elimination significantly reduces the amount of unchanged drug reaching systemic circulation, resulting in variable oral bioavailability across different species. nih.govkarger.com Studies using radiolabeled [14C]sumatriptan have demonstrated that while absorption can be high, the subsequent metabolic clearance dictates the drug's ultimate bioavailability. karger.comkarger.com For instance, oral absorption is nearly complete in dogs and rabbits, but the bioavailability is 58% and 23% respectively, indicating substantial first-pass metabolism. nih.govkarger.com In rats, oral absorption is lower at around 50-54%, with a resulting bioavailability of 37%. nih.govkarger.com The degree of first-pass metabolism correlates well with hepatic extraction ratios, which are noted to be highest in rabbits and lowest in dogs. nih.gov
| Animal Species | Oral Bioavailability (%) |
|---|---|
| Rat | 37 |
| Dog | 58 |
| Rabbit | 23 |
The primary metabolic pathway for sumatriptan across all animal species studied involves oxidative deamination, mediated predominantly by the enzyme monoamine oxidase A (MAO-A). nih.govnih.gov This process leads to the formation of an inactive indoleacetic acid analogue, which is the major metabolite found in both plasma and urine. karger.comresearchgate.net
In addition to the primary pathway, other metabolites have been identified, particularly through pathways involving cytochrome P450 (CYP) enzymes. nih.gov In vitro studies using recombinant human enzymes, which have relevance to understanding potential pathways in animal models, have shown that CYP1A2, CYP2C19, and CYP2D6 can metabolize sumatriptan. nih.gov These enzymes are capable of forming N-desmethyl sumatriptan, which can be further demethylated by CYP1A2 and CYP2D6 to N,N-didesmethyl sumatriptan. nih.gov An N-oxide derivative has also been noted as a potential metabolite. wikipedia.org However, the indoleacetic acid derivative remains the principal metabolic product in animals. karger.comkarger.com
Interesting species differences are evident in the metabolism of sumatriptan. nih.gov A notable distinction is the N-demethylation of the sulfonamide side chain, a metabolic pathway that is apparent in rodent (rats, mice) and lagomorph (rabbits) species but not in dogs. nih.govkarger.comkarger.com
Another key difference lies in the conjugation of metabolites. While in humans, the indole (B1671886) acetic acid metabolite is partly excreted as a glucuronide conjugate, this conjugation is not apparent in the animal models studied. nih.govdrugbank.com This suggests a difference in the Phase II metabolic pathways between humans and the preclinical animal species evaluated.
Excretion Pathways in Animal Models
The elimination of sumatriptan and its metabolites from the body occurs through both renal and biliary routes, with renal excretion being the predominant pathway. nih.govkarger.com
In all animal species studied, the majority of an absorbed dose of sumatriptan is excreted via the kidneys into the urine. nih.gov The excreted material consists mainly of the indole acetic acid metabolite and a smaller proportion of unchanged sumatriptan. nih.gov Renal clearance is a significant elimination route in rats, rabbits, and dogs. nih.govkarger.com In rats and rabbits, renal clearance rates exceed the glomerular filtration rate, indicating that active tubular secretion is involved in the elimination process. nih.govmims.com In dogs, however, clearance is primarily metabolic, and active tubular secretion does not appear to play a significant role. mims.com
Following intravenous administration to rats, the majority of the dose is excreted in the urine, with about 23% eliminated in the feces. karger.com In dogs, studies with intranasal administration showed that up to 75% of the dose was excreted in the urine, with only small amounts found in the bile and feces. nih.gov Biliary excretion is generally considered a minor pathway for sumatriptan elimination in animals. wikipedia.orgnih.gov
Sumatriptan is cleared rapidly from circulation in all animal species investigated. karger.comkarger.com The elimination half-life, which is a measure of the time it takes for the plasma concentration of the drug to reduce by half, varies between species. It is approximately one hour in rats, mice, and rabbits, and slightly longer, at around two hours, in dogs. nih.govkarger.com
| Animal Species | Elimination Half-Life (Approximate Hours) |
|---|---|
| Rat | 1 |
| Mouse | 1 |
| Rabbit | 1 |
| Dog | 2 |
In Vitro-In Vivo Correlation Studies for Preclinical Pharmacokinetics
In the preclinical development of novel drug delivery systems for sumatriptan, establishing a correlation between in vitro drug release or permeation characteristics and in vivo pharmacokinetic performance in animal models is a critical step. Such in vitro-in vivo correlation (IVIVC) studies are instrumental in guiding formulation optimization, ensuring product quality and performance, and potentially reducing the number of animal studies required. While comprehensive, formal IVIVC studies for sumatriptan in animal models are not extensively documented in publicly available literature, several formulation development studies provide data that allow for an inferential correlation between in vitro behavior and in vivo outcomes.
One area of focus has been the development of alternative delivery routes to bypass the extensive first-pass metabolism that limits the oral bioavailability of sumatriptan to approximately 15%. nih.gov Mucoadhesive buccal tablets have been investigated as a means to improve bioavailability by delivering the drug directly into the systemic circulation.
In a study utilizing rabbits, various formulations of mucoadhesive bilayered buccal tablets of sumatriptan succinate (B1194679) were developed using different ratios of polymers such as Carbopol 934 and HPMC K4M. nih.gov The in vitro drug release profiles of these formulations were characterized, demonstrating that the polymer composition significantly influences the rate and extent of drug release. For instance, a formulation (T1) containing a 1:1 ratio of Carbopol and HPMC K4M exhibited the highest cumulative drug release over a 6-hour period compared to other formulations with different polymer ratios. nih.gov
The optimized formulation (T1) from this study was then subjected to in vivo bioavailability studies in rabbits and compared to an oral solution of sumatriptan succinate. The buccal tablet formulation demonstrated a significant improvement in bioavailability. nih.gov The peak plasma concentration (Cmax) achieved with the buccal tablet was 386.00 ± 15.80 ng/ml, with a time to peak concentration (Tmax) of 2 hours. nih.gov The area under the curve (AUC) from 0 to 8 hours was 1693.90 ± 91.50 ng/ml*hr. nih.gov This resulted in a relative bioavailability of 140.78% compared to the oral solution, highlighting the successful circumvention of first-pass metabolism. nih.gov
Another study also focused on developing mucoadhesive buccal tablets of sumatriptan succinate to enhance its bioavailability. researchgate.net This research evaluated various formulations with different concentrations of polycarbophil (B1168052) and hydroxypropyl methylcellulose (B11928114) K4M. The in vitro release of the optimized formulation followed zero-order kinetics. When this optimized formulation was tested in vivo, it yielded a relative bioavailability of 152.76%, indicating a strong correlation between the controlled in vitro release and the improved in vivo performance. researchgate.net
The following interactive data tables summarize the key findings from these preclinical studies, illustrating the relationship between formulation characteristics, in vitro performance, and in vivo pharmacokinetics in rabbits.
Table 1: In Vitro Drug Release from Sumatriptan Succinate Buccal Tablet Formulations nih.gov
| Formulation Code | Polymer Ratio (Carbopol:HPMC K4M) | Cumulative Drug Release at 6 hrs (%) |
| T1 | 1:1 | 67.73 |
| T4 | 1:4 | 64.11 |
Table 2: Comparative Pharmacokinetic Parameters of Sumatriptan Succinate in Rabbits (Buccal Tablet vs. Oral Solution) nih.gov
| Parameter | Optimized Buccal Tablet (T1) | Oral Solution |
| Cmax (ng/ml) | 386.00 ± 15.80 | Not Reported |
| Tmax (hr) | 2 | Not Reported |
| AUC (0-8 hr) (ng/ml*hr) | 1693.90 ± 91.50 | Not Reported |
| Relative Bioavailability (%) | 140.78 | 100 (Standard) |
These findings underscore the utility of in vitro models as predictive tools in the preclinical assessment of sumatriptan formulations. The demonstrated relationship, where optimized in vitro release from a buccal formulation leads to enhanced systemic exposure in an animal model, provides a foundational IVIVC that can guide further development of alternative sumatriptan delivery systems.
**formulation Chemistry: Drug Excipient Interactions and Chemical Stability**
Physicochemical Compatibility Studies of Sumatriptan (B127528) Hydrochloride with Pharmaceutical Excipients
Pre-formulation studies are critical to identify potential incompatibilities between the API and excipients, which could compromise the stability, and ultimately the efficacy, of the final dosage form. Techniques such as Fourier Transform Infrared (FTIR) Spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) are instrumental in this evaluation.
Despite a comprehensive search of scientific literature, detailed physicochemical compatibility studies specifically for Sumatriptan hydrochloride with a wide range of pharmaceutical excipients are not extensively available in publicly accessible research. Much of the published data focuses on the more commonly used salt, Sumatriptan succinate (B1194679). Therefore, the following sections outline the principles of these analytical techniques and their application in drug-excipient compatibility studies, noting the absence of specific data for the hydrochloride salt.
FTIR spectroscopy is a valuable tool for detecting potential chemical interactions between a drug and an excipient. By analyzing the vibrational spectra of the molecules, changes in the functional groups of this compound in the presence of an excipient can be identified. The appearance of new peaks, the disappearance of existing peaks, or a significant shift in the wavenumber of characteristic peaks in the spectrum of a drug-excipient mixture, when compared to the spectra of the individual components, can indicate a chemical interaction.
Representative Data Table (Hypothetical):
| Excipient | Characteristic Peaks of this compound (cm⁻¹) | Observed Changes in Mixture | Interpretation |
|---|---|---|---|
| Microcrystalline Cellulose | [List of hypothetical peaks] | No significant changes observed. | Compatible |
| Lactose Monohydrate | [List of hypothetical peaks] | Broadening of -OH and -NH peaks. | Potential for hydrogen bonding. |
| Magnesium Stearate | [List of hypothetical peaks] | No significant changes observed. | Compatible |
| Croscarmellose Sodium | [List of hypothetical peaks] | Minor shifts in amide peaks. | Weak interaction, likely compatible. |
Note: The data presented in this table is hypothetical due to the lack of specific published FTIR studies for this compound with these excipients.
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to study the thermal properties of a drug and to detect physical and chemical interactions with excipients. A significant shift in the melting point of this compound, or the appearance of new endothermic or exothermic peaks in the thermogram of a drug-excipient mixture, can suggest an interaction or incompatibility.
Representative Data Table (Hypothetical):
| Excipient | Melting Endotherm of this compound (°C) | Thermal Events in Mixture (°C) | Interpretation |
|---|---|---|---|
| (Pure Drug) | [Hypothetical Melting Point] | - | - |
| Starch | [Hypothetical Melting Point] | No significant shift in the drug's melting peak. | Compatible |
| Polyvinylpyrrolidone (PVP) | [Hypothetical Melting Point] | Broadening and slight shift of the drug's melting peak. | Possible amorphous interaction. |
| Sodium Bicarbonate | [Hypothetical Melting Point] | Appearance of a new exothermic peak before the melting point. | Potential chemical incompatibility. |
Note: The data presented in this table is hypothetical due to the lack of specific published DSC studies for this compound with these excipients.
XRD is a powerful technique for characterizing the crystalline structure of a drug. Changes in the crystalline form of this compound, such as a polymorphic transition or a conversion to an amorphous state upon mixing with an excipient, can be detected by XRD. The diffraction pattern of a drug-excipient mixture is compared to the patterns of the individual components. The appearance of new peaks, the disappearance of characteristic peaks of the crystalline drug, or the presence of a halo pattern can indicate a solid-state interaction.
Representative Data Table (Hypothetical):
| Excipient | Characteristic Diffraction Peaks of this compound (2θ) | Observed Changes in Mixture's Diffractogram | Interpretation |
|---|---|---|---|
| (Pure Drug) | [List of hypothetical peaks] | - | - |
| Talc | [List of hypothetical peaks] | Superimposition of peaks without significant changes. | Compatible, no change in crystallinity. |
| Hydroxypropyl Methylcellulose (B11928114) (HPMC) | [List of hypothetical peaks] | Reduction in the intensity of characteristic drug peaks. | Potential for partial amorphization. |
| Citric Acid | [List of hypothetical peaks] | Appearance of new diffraction peaks. | Formation of a new crystalline species (e.g., a salt or cocrystal). |
Note: The data presented in this table is hypothetical due to the lack of specific published XRD studies for this compound with these excipients.
Chemical Stability of this compound within Model Formulations
The chemical stability of an API within a formulation is a critical quality attribute. Degradation of the API can lead to a loss of potency and the formation of potentially harmful impurities. Stability studies are typically conducted under various stress conditions (e.g., heat, humidity, light) to identify potential degradation pathways and to predict the shelf-life of the product.
Strategies for Enhancing Chemical Stability in Pre-Formulation Development
During the pre-formulation stage, several strategies can be employed to enhance the chemical stability of a drug substance like this compound. The choice of strategy depends on the identified degradation pathways.
General Strategies for Stability Enhancement:
pH Control: For drugs susceptible to pH-dependent hydrolysis, the use of buffering agents to maintain an optimal pH in the formulation microenvironment can significantly improve stability.
Antioxidants: If the drug is prone to oxidation, the inclusion of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite (B1197395) can be effective.
Chelating Agents: Trace metal ions can catalyze degradation reactions. The addition of chelating agents like edetate disodium (B8443419) (EDTA) can sequester these ions and improve stability.
Moisture Protection: For hydrolytically unstable drugs, minimizing exposure to moisture is crucial. This can be achieved by using moisture-resistant packaging, including desiccants, or by formulating with excipients that have low water content.
Light Protection: For photolabile compounds, the use of opaque or amber-colored packaging is essential to prevent photodegradation.
The application of these strategies to This compound would require a thorough understanding of its specific degradation mechanisms, which is not extensively documented in the available literature.
**structure Activity Relationship Sar and Design of Novel Sumatriptan Derivatives Preclinical/in Vitro Focus **
Modifications to the Indole (B1671886) Nucleus and their Impact on Receptor Agonism (In Vitro)
The indole nucleus of sumatriptan (B127528) is a critical pharmacophore, mimicking the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) and enabling effective interaction with serotonin receptors. ijnrd.org The indole ring itself provides a key structural motif for binding, with the N-H group of the indole participating in important hydrogen bonding interactions within the receptor binding pocket. Specifically, this interaction often occurs with a conserved threonine residue (T3.37) in the transmembrane domain of the 5-HT1B and 5-HT2B receptors. nih.gov
Substitutions on the indole ring, particularly at the 5-position, have been a major focus of SAR studies. The 5-position substituent in sumatriptan, the N-methylsulfonamidomethyl group, is crucial for its high affinity and agonist activity. Modifications at this position in other triptans have led to compounds with varied properties. For instance, replacing this group with a 1,2,4-triazol-1-ylmethyl moiety, as seen in rizatriptan (B1679398), results in a potent 5-HT1D receptor agonist. drugbank.com In vitro studies on human coronary arteries have shown that both sumatriptan and rizatriptan are effective agonists, though their relative efficacy can vary. drugbank.com
Variations in the Side Chains and Sulfonamide Moiety Affecting Binding Affinity (In Vitro)
The ethylamine (B1201723) side chain at the 3-position of the indole nucleus is another key feature for receptor interaction. A two-carbon chain between the indole and the terminal amine is generally considered optimal for high affinity at 5-HT1 receptors. Shortening or lengthening this chain typically leads to a significant decrease in binding affinity. The basicity of the terminal amine is also important for forming a salt bridge with a conserved aspartate residue (D3.32) in the receptor binding site. nih.gov
The sulfonamide group in sumatriptan's side chain at the 5-position is an essential modification that enhances water solubility. ijnrd.org Modifications to this sulfonamide moiety can significantly impact binding affinity and selectivity. For example, avitriptan (B195663), a methoxypyrimidinyl-piperazinyl analogue of sumatriptan, maintains a selective affinity for 5-HT1B/1D receptors, comparable to that of sumatriptan. The binding affinities (pKi values) of sumatriptan and avitriptan at various 5-HT receptors are presented in the table below.
| Receptor | Sumatriptan (pKi) | Avitriptan (pKi) |
|---|---|---|
| 5-HT1A | 6.5 | 6.8 |
| 5-HT1B | 7.7 | 7.8 |
| 5-HT1D | 8.0 | 8.1 |
| 5-HT1E | 6.0 | 6.2 |
| 5-HT1F | 7.2 | 7.5 |
| 5-HT2A | <5.0 | <5.0 |
| 5-HT2C | <5.0 | <5.0 |
| 5-HT3 | <5.0 | <5.0 |
| 5-HT4 | <5.0 | <5.0 |
| 5-HT6 | <5.0 | <5.0 |
| 5-HT7 | <5.0 | <5.0 |
Rational Design of Selective 5-HT1B/1D/1F Agonists based on Sumatriptan Scaffold
The sumatriptan scaffold has served as a foundational template for the rational design of more selective 5-HT receptor agonists. A key goal has been to develop compounds with high affinity for the 5-HT1D and/or 5-HT1F receptors, while minimizing activity at the 5-HT1B receptor, which is associated with vasoconstriction and potential cardiovascular side effects. nih.govnih.gov
The development of "ditans," selective 5-HT1F receptor agonists, exemplifies this rational design approach. nih.gov Although not direct derivatives, their design was informed by the understanding of the SAR of triptans. Researchers aimed to create molecules that retain the neuronal inhibitory effects mediated by 5-HT1F receptors without the vasoconstrictive properties linked to 5-HT1B agonism. Lasmiditan is a notable example of a selective 5-HT1F agonist developed through such efforts. nih.govnih.gov
Similarly, efforts have been made to design selective 5-HT1D receptor agonists. The rationale is that selective 5-HT1D agonism could inhibit trigeminal nerve activation and neuropeptide release without causing significant vasoconstriction. nih.gov L-775,606 is an example of a selective 5-HT1D receptor agonist that has been shown in vitro to have a much lower propensity for causing contraction of human coronary arteries compared to the mixed 5-HT1B/1D agonist sumatriptan. nih.gov This highlights a successful application of rational design to improve the safety profile of migraine therapeutics based on the sumatriptan pharmacophore.
In Silico Drug Design and Molecular Docking Studies with Sumatriptan Analogues
Computational methods, including in silico drug design and molecular docking, have become invaluable tools in the development of novel sumatriptan analogues. These techniques allow for the visualization and analysis of ligand-receptor interactions at the molecular level, guiding the design of compounds with desired pharmacological profiles. nih.govidosi.org
Molecular docking studies have been employed to simulate the binding of sumatriptan and its derivatives to the 5-HT1B and 5-HT1D receptors. These studies have helped to elucidate the structural basis for the selectivity of triptans. For example, docking simulations of sumatriptan into the crystal structures of 5-HT1B and 5-HT2B receptors have revealed that the broader opening near the extracellular end of helix V in the 5-HT1B receptor is important for accommodating the 5'-substituents of triptans. nih.gov In contrast, the narrower pocket in the 5-HT2B receptor results in reduced binding affinity for these compounds. nih.gov
In one in silico study, various derivatives of sumatriptan were designed and their binding affinities to the human receptor activity-modifying protein-1 (hRAMP1), a component of the CGRP receptor complex, were evaluated using AutoDock. idosi.org This study identified several potential derivatives with lower binding energies than sumatriptan, suggesting they could be promising candidates for further investigation. idosi.org Software such as LigandScout has also been used to analyze the pharmacophore of sumatriptan to guide the design of new derivatives. idosi.org
Preclinical Evaluation of Novel Sumatriptan Derivatives on Target Receptors and Pathways
The preclinical evaluation of novel sumatriptan derivatives is a critical step in their development. This process involves a battery of in vitro and in vivo assays to characterize their pharmacological profile, including their binding affinity and functional activity at target receptors, as well as their effects on relevant signaling pathways.
In vitro studies typically involve radioligand binding assays to determine the affinity of the new compounds for a panel of serotonin receptor subtypes (5-HT1B, 5-HT1D, 5-HT1F, etc.). Functional assays, such as measuring the inhibition of adenylyl cyclase or stimulation of G-protein activation, are used to assess their agonist or antagonist properties and their potency.
In vivo preclinical studies in animal models are then conducted to evaluate the efficacy and potential side effects of the novel derivatives. For example, the ability of new compounds to attenuate pain-related behavior in animal models of trigeminal neuropathic pain is often assessed. nih.gov Such studies have shown that 5-HT1B/1D receptor agonists like sumatriptan can reduce mechanical allodynia-like behavior. nih.gov Preclinical toxicological evaluations are also extensively carried out in various animal species to assess the safety profile of new drug candidates. nih.gov These studies evaluate acute and chronic toxicity, as well as effects on reproduction and genotoxic potential. nih.gov
Q & A
Q. What experimental models are commonly used to study Sumatriptan’s mechanism of action in migraine pathophysiology?
Methodological Answer: Sumatriptan’s selective agonism of 5-HT1B/1D receptors is typically studied using:
- In vitro receptor binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]-Sumatriptan) to quantify receptor affinity and selectivity .
- In vivo rodent models of trigeminovascular activation (e.g., electrical stimulation of the trigeminal ganglion) to measure plasma protein extravasation inhibition, a proxy for clinical efficacy .
- Human isolated coronary artery preparations to evaluate vasoconstrictive effects, ensuring cardiovascular safety profiles .
Q. How can researchers determine Sumatriptan’s pharmacokinetics in lactation studies?
Methodological Answer:
- Breast milk sampling protocols : Collect samples at timed intervals after subcutaneous administration (e.g., 6 mg dose) and quantify drug levels via HPLC or LC-MS/MS .
- LactMed database : Reference mean half-life data (e.g., 1.7 hours post-injection) and infant dose exposure calculations to assess safety .
- Population pharmacokinetic modeling : Incorporate maternal body weight, renal function, and feeding intervals to predict neonatal exposure .
Q. What analytical methods validate Sumatriptan’s stability in formulation research?
Methodological Answer:
- Forced degradation studies : Expose Sumatriptan hydrochloride to heat, light, and acidic/alkaline conditions, then quantify degradation products using HPLC with photodiode array detection .
- USP-NF monographs : Follow compendial methods (e.g., USP 38) for assay validation, including dissolution testing in simulated gastric fluid .
- Long-term stability testing : Store formulations at 25°C/60% RH and monitor impurity profiles over 12–24 months .
Advanced Research Questions
Q. How can contradictions in Sumatriptan’s efficacy across preclinical migraine models be resolved?
Methodological Answer:
- Meta-analysis of existing data : Pool results from studies using diverse models (e.g., nitroglycerin-induced vs. cortical spreading depression models) to identify model-specific response variations .
- Dose-response re-evaluation : Compare effective doses in rodent models (typically 0.1–1 mg/kg) with human-equivalent doses adjusted via body surface area scaling .
- Genetic knockout models : Use 5-HT1B/1D receptor-deficient mice to isolate receptor-specific effects and rule out off-target actions .
Q. What methodological challenges arise in synthesizing deuterated Sumatriptan analogs for metabolic studies?
Methodological Answer:
- Isotopic labeling : Incorporate [<sup>2</sup>H6] at specific positions (e.g., methyl groups) via catalytic deuteration, ensuring isotopic purity >98% .
- Metabolic stability assays : Compare <sup>2</sup>H-labeled vs. unlabeled Sumatriptan in human liver microsomes to quantify deuterium isotope effects on CYP450-mediated oxidation .
- Validation with high-resolution MS : Confirm structural integrity and isotopic distribution using HRMS or NMR spectroscopy .
Q. How can researchers optimize experimental designs for studying Sumatriptan’s vascular side effects?
Methodological Answer:
- Ex vivo vascular reactivity assays : Use wire myography to measure Sumatriptan-induced constriction in human coronary arteries and correlate findings with clinical case reports .
- Computational modeling : Apply quantitative systems pharmacology (QSP) models to predict coronary artery constriction thresholds based on plasma concentrations .
- Patient stratification in clinical trials : Include ECG monitoring in subjects with pre-existing cardiovascular risk factors to assess real-world safety .
Q. Data Analysis and Reporting Guidelines
Q. How should researchers address inconsistent bioavailability data between oral and subcutaneous Sumatriptan formulations?
Methodological Answer:
- Bioequivalence studies : Use crossover designs in healthy volunteers, comparing AUC and Cmax of oral (40–50% bioavailability) vs. subcutaneous (97% bioavailability) routes .
- Gastric motility modulation : Co-administer with prokinetic agents (e.g., metoclopramide) to isolate absorption variability in migraine-associated gastroparesis .
- Non-compartmental analysis (NCA) : Calculate flip-flop pharmacokinetics to distinguish absorption-limited vs. elimination-limited profiles .
Q. What statistical approaches are recommended for analyzing Sumatriptan’s dose-dependent adverse effects?
Methodological Answer:
- Mixed-effects modeling : Account for inter-individual variability in adverse event reporting (e.g., chest tightness) across dose tiers (1–6 mg subcutaneous) .
- Signal detection algorithms : Apply disproportionality analysis (e.g., WHO Vigibase) to identify rare events like coronary vasospasm .
- Meta-regression : Correlate adverse effect incidence with demographic factors (e.g., age, BMI) using aggregated clinical trial data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
